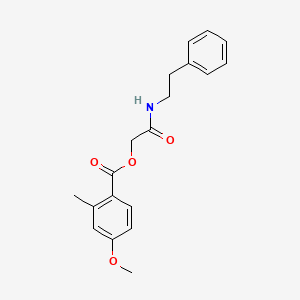

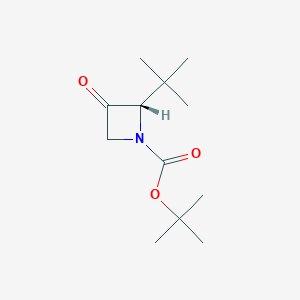

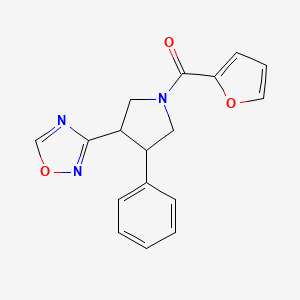

![molecular formula C10H16FNO4 B2530476 1-[(叔丁氧基)羰基]-3-(氟甲基)氮杂环丙烷-3-羧酸 CAS No. 1228581-12-1](/img/structure/B2530476.png)

1-[(叔丁氧基)羰基]-3-(氟甲基)氮杂环丙烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid, also known as 1-Boc-3-fluoroazetidine-3-carboxylic acid, involves a series of steps starting with the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine. This process yields 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine after reduction of the imino bond, ring closure, and removal of the 4-methoxybenzyl group. Subsequent oxidation with a change in the N-protecting group to a Boc-group results in the final product . Additionally, the synthesis of related compounds, such as all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved by adjusting reaction conditions to obtain either pure cis or trans acid, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase .

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry. The crystal structure was determined via single crystal X-ray diffraction analysis, revealing a monoclinic space group and the presence of two diastereomers in a 1:1 ratio in the crystal . For 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, a polymorphic transition due to grinding was studied, showing changes in molecular and crystal structure, including nitrogen inversion and rotation of the oxazole ring .

Chemical Reactions Analysis

The chemical reactivity of azetidine derivatives is highlighted by the synthesis of protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry. These intermediates can be used to prepare a series of azetidine-3-carboxylic acid derivatives, showcasing the potential for diverse chemical transformations . The synthesis of ethyl (2RS,3SR)-1-tosyl-3-vinylazetidine-2-carboxylate and related compounds further demonstrates the chemical versatility of azetidine derivatives through various ring closure and cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and the presence of functional groups such as the Boc-group and fluorine atoms. The polymorphic transition study of a related compound due to grinding revealed insights into the stability of different polymorphs and the impact of molecular conformation on the physical properties . The synthesis of stereoisomers and their resolution indicates the importance of stereochemistry in the physical properties and reactivity of these compounds .

科学研究应用

氮杂环丙烷衍生物的合成

- 氮杂环丙烷衍生物,包括 1-[(叔丁氧基)羰基]-3-(氟甲基)氮杂环丙烷-3-羧酸,已通过应变释放反应和后续步骤合成,为药物化学提供了有价值的中间体 (Ji, Wojtas, & Lopchuk, 2018)。

手性识别研究

- 手性 α-(全氟-叔丁氧基)-羧酸因其作为与胺类手性溶剂化剂的应用而受到研究,展示了在对映异构体鉴别和分析中的潜力 (Nemes 等,2015)。

环加成反应

- 甲硅烷基取代的氮杂环丙烷已显示出作为掩蔽的 1,3- 和 1,4-偶极子进行形式环加成反应的潜力,为生成各种环状结构提供了一条途径,并促进了有机化学中的合成方法 (Yadav & Sriramurthy, 2005)。

芳炔多组分偶联

- 该化合物已用于涉及羧酸的芳炔多组分偶联反应中,展示了其在合成 N-芳基 β-氨基和 γ-氨基醇衍生物方面的多功能性 (Roy 等,2016)。

对映选择性合成

- 构象刚性、高度亲脂的氨基酸已对映选择性合成,衍生物包括 1-[(叔丁氧基)羰基]-3-(氟甲基)氮杂环丙烷-3-羧酸,有助于研究构象影响和肽活性 (Medina 等,2000)。

液相和固相合成

- 1-[(叔丁氧基)羰基]-3-(氟甲基)氮杂环丙烷-3-羧酸衍生物已通过液相和固相方法合成,表明该化合物在简化和多功能合成路线中的相关性 (Attanasi 等,2001)。

氮杂环丙烷衍生物的功能化

- 功能化的氮杂杂环 α- 和 β-氨基酸衍生物已合成,其溴代碳中心用于进一步功能化,强调了该化合物在生物相关和折叠聚合物应用开发中的作用 (Žukauskaitė 等,2011)。

作用机制

The mechanism of action of this compound is not available in the search results. It’s possible that the mechanism of action depends on the specific context in which this compound is used.

安全和危害

未来方向

属性

IUPAC Name |

3-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHPOVZSFFEDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

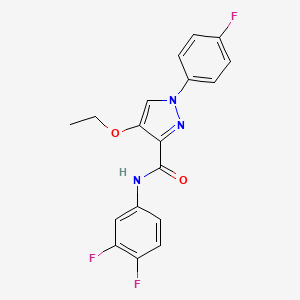

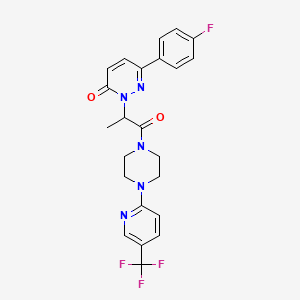

![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)

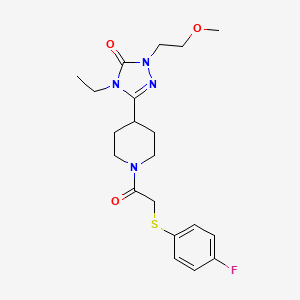

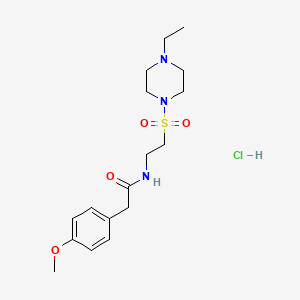

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2530398.png)

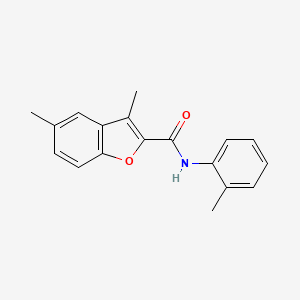

![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2530410.png)

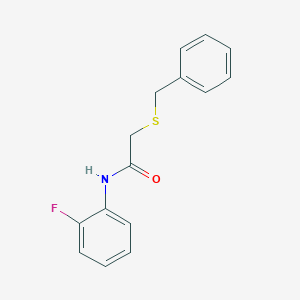

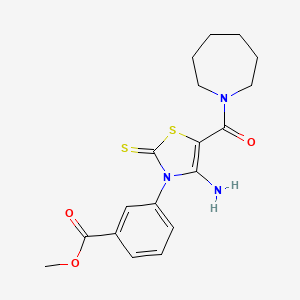

![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)